Fenuron-d5
Overview
Description
Fenuron-d5 is a derivative of urea, characterized by the presence of a phenyl ring substituted with deuterium atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fenuron-d5 typically involves the reaction of 1,1-dimethylurea with a deuterated phenyl isocyanate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate. The general reaction scheme is as follows:
1,1-Dimethylurea+Deuterated Phenyl Isocyanate→this compound
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of deuterated reagents, although more expensive, is justified by the enhanced stability and unique properties imparted by the deuterium atoms.
Chemical Reactions Analysis
Types of Reactions
Fenuron-d5 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Fenuron-d5 has several applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in mechanistic studies and tracer experiments.
Biology: Employed in metabolic studies to track the incorporation and transformation of deuterium-labeled compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.
Industry: Utilized in the synthesis of specialty chemicals and materials with enhanced stability and performance.
Mechanism of Action
The mechanism of action of Fenuron-d5 involves its interaction with specific molecular targets, depending on the context of its use. In medicinal chemistry, the deuterium atoms can influence the metabolic stability of the compound, leading to slower metabolic degradation and prolonged activity. The molecular targets and pathways involved are specific to the biological system under investigation.
Comparison with Similar Compounds
Similar Compounds
1,1-Dimethylurea: A non-deuterated analog used in organic synthesis and as an intermediate in the production of pharmaceuticals.
1,3-Dimethylurea: Another urea derivative with different substitution patterns, used in various chemical applications.
N,N’-Dimethylurea: A symmetric dimethylurea used in the synthesis of heterocyclic compounds and as a reagent in organic chemistry.
Uniqueness
Fenuron-d5 is unique due to the presence of deuterium atoms, which impart enhanced stability and distinct isotopic properties. This makes it particularly valuable in research applications where isotopic labeling is required.
Biological Activity
Fenuron-d5 is a deuterated derivative of Fenuron, a phenyl urea-based herbicide widely used in agricultural applications. This compound has garnered attention for its biological activity, particularly in relation to its herbicidal properties and potential environmental impacts. This article provides an in-depth examination of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
This compound retains the chemical structure of Fenuron but includes deuterium atoms, which can be beneficial for tracing studies in biological systems. The primary mechanism of action for Fenuron and its derivatives involves the inhibition of photosynthesis in plants by targeting the D1 protein of photosystem II (PS II). This inhibition leads to a disruption in electron transfer processes, ultimately affecting plant growth and development.
Herbicidal Efficacy
The herbicidal efficacy of this compound has been evaluated through various studies. The following table summarizes key findings regarding its inhibitory concentrations compared to other herbicides:
Herbicide | Inhibition Concentration (IC50) | Reference |
---|---|---|
This compound | 3.0 x 10^-6 M | |
Monuron | 2.5 x 10^-7 M | |
Diuron | 4.0 x 10^-5 M |
These values indicate that this compound exhibits moderate herbicidal activity, comparable to other commonly used herbicides.
Study on Photosynthetic Inhibition
A notable study assessed the impact of this compound on the photosynthetic efficiency of Chlamydomonas reinhardtii. The study measured the rate of photochemical reduction of DCPIP (2,6-dichlorophenolindophenol) as an indicator of PS II activity. Results indicated that:
- Wild Type (WT) : IC50 = 3.0 x 10^-6 M
- Mutant D5 : Showed altered resistance profiles against various herbicides, indicating potential genetic modifications affecting herbicide binding.
This study highlights the relevance of this compound in understanding herbicide resistance mechanisms in aquatic plants .
Environmental Impact and Transformation Products
The environmental persistence and transformation products of this compound have been subjects of investigation due to concerns regarding its ecological footprint. Research indicates that:
- Biodegradation : Fenuron and its derivatives undergo biotransformation in soil and aquatic environments, leading to various metabolites that may retain biological activity.
- Toxicological Effects : Studies have shown that transformation products can exhibit different toxicological profiles compared to the parent compound, necessitating further investigation into their ecological risks .
Properties
IUPAC Name |
1,1-dimethyl-3-(2,3,4,5,6-pentadeuteriophenyl)urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-11(2)9(12)10-8-6-4-3-5-7-8/h3-7H,1-2H3,(H,10,12)/i3D,4D,5D,6D,7D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOYNJXVWVNOOJ-DKFMXDSJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)N(C)C)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.